2-[(1-Cyclohexylethyl)amino]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-cyclohexylethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSJAODXORCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Cyclohexylethyl Amino Acetic Acid and Analogues
Established Synthetic Pathways
Established synthetic routes for N-substituted amino acids like 2-[(1-Cyclohexylethyl)amino]acetic acid primarily rely on direct alkylation and reductive amination techniques. These methods are well-documented and widely employed due to their reliability and accessibility.
Direct N-alkylation is a fundamental approach for synthesizing N-substituted amino acids. This pathway typically involves the reaction of a primary amine with a halo-substituted carboxylic acid or its ester. For the synthesis of the target compound, this involves the nucleophilic substitution reaction between (1-Cyclohexylethyl)amine and an α-haloacetic acid, such as ethyl bromoacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. The use of excess amine can help drive the reaction to completion and neutralize the hydrogen halide byproduct. youtube.com
Alternatively, direct amidation involves forming the amide bond from a carboxylic acid and an amine. While direct thermal condensation is possible, it often requires harsh conditions. researchgate.net More commonly, coupling agents are used to activate the carboxylic acid. nih.govsphinxsai.com For instance, a protected glycine (B1666218) derivative can be reacted with (1-Cyclohexylethyl)amine using carbodiimide (B86325) activators like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov
Table 1: Comparison of N-Alkylation and Direct Amidation Approaches
| Feature | N-Alkylation of Amino Acid | Direct Amidation with Coupling Agents |
|---|---|---|
| Reactants | (1-Cyclohexylethyl)amine + Haloacetic acid ester | Protected Glycine + (1-Cyclohexylethyl)amine |
| Key Reagents | Base (e.g., K2CO3, Et3N) | Coupling Agent (e.g., EDC, HATU) |
| Intermediate | N-substituted amino acid ester | Protected dipeptide-like intermediate |
| Key Steps | 1. Alkylation 2. Ester Hydrolysis | 1. Coupling 2. Deprotection | | Advantages | Utilizes readily available starting materials. | Mild reaction conditions, high chemoselectivity. nih.gov | | Disadvantages | Risk of over-alkylation (dialkylation). | Requires protecting groups; higher reagent cost. |
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is considered a key strategy in pharmaceutical synthesis. nih.gov This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, two primary reductive amination pathways exist:
Reaction of 1-Cyclohexylethanone (B3024942) with Glycine or its Ester: In this route, the ketone (1-cyclohexylethanone) reacts with an amino acid, such as glycine or its ethyl ester, to form a Schiff base. This intermediate is then reduced using a suitable reducing agent.
Reaction of (1-Cyclohexylethyl)amine with Glyoxylic Acid: Alternatively, the primary amine ((1-Cyclohexylethyl)amine) can be reacted with an α-keto acid (glyoxylic acid). The resulting imine is subsequently reduced to form the target secondary amino acid. google.com
A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), with STAB often being preferred for its mildness and effectiveness. researchgate.net Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or Raney nickel is also a common reduction method. google.com Biocatalytic reductive amination using amine dehydrogenases (AmDHs) is an emerging green alternative, offering high enantioselectivity. frontiersin.org
Table 2: Reagents in Reductive Amination for N-Substituted Amino Acid Synthesis
| Carbonyl Source | Amine Source | Reducing Agent | Key Features & References |
|---|---|---|---|
| 1-Cyclohexylethanone | Glycine ethyl ester | Sodium Triacetoxyborohydride (STAB) | Mild conditions, good for acid-sensitive substrates. researchgate.net |
| Glyoxylic Acid | (1-Cyclohexylethyl)amine | Sodium Cyanoborohydride (NaBH₃CN) | Effective at neutral to slightly acidic pH; toxic cyanide byproduct. |
| 1-Cyclohexylethanone | Glycine | H₂ / Palladium on Carbon (Pd/C) | "Green" method, avoids hydride reagents, can achieve high stereoselectivity. google.com |
| 1-Cyclohexylethanone | Ammonia (via AmDH) | Amine Dehydrogenase (AmDH) / NADH | Enzymatic route, high stereoselectivity, environmentally benign. frontiersin.org |
Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated methods that improve efficiency, allow for the creation of diverse analogues, and facilitate purification.
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single process without isolating intermediates, saving time, solvents, and resources. nih.gov The reductive amination described above is often performed as a one-pot reaction where the carbonyl compound, amine, and a suitable reducing agent are mixed together. acs.orgnih.gov For example, a one-pot procedure for this compound could involve the direct combination of 1-cyclohexylethanone, a glycine ester, and sodium triacetoxyborohydride in a single reaction vessel. researchgate.net Another advanced one-pot approach involves the use of thionyl chloride to activate a carboxylic acid, which then reacts with an amine in the same pot to form the amide, a method noted for its efficiency even with sterically hindered amines. rsc.orgresearchgate.net
These techniques are particularly valuable for creating libraries of analogues for screening purposes.
Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), an amino acid is anchored to a polymer resin support, and subsequent reactions are carried out. uci.edu To synthesize the target compound or its analogues, glycine could be attached to a resin (e.g., 2-chlorotrityl chloride resin). The resin-bound glycine would then undergo reductive amination with 1-cyclohexylethanone on the solid support. acs.org The major advantage is the simplification of purification; excess reagents and byproducts are simply washed away, and the final product is cleaved from the resin in a highly pure form. mdpi.com This methodology is well-suited for building peptoids (N-substituted glycine oligomers), which are structural isomers of peptides. nih.gov
Solution-Phase Synthesis: While traditional solution-phase synthesis can be laborious due to the need for chromatographic purification, modern techniques have improved its efficiency. youtube.com For example, the Group-Assisted Purification (GAP) strategy uses a recoverable auxiliary group that allows for the purification of the desired product by simple extraction and washing, avoiding chromatography. nih.gov This method combines the scalability of solution-phase synthesis with simplified purification.
Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. acs.orgnih.gov While not a direct route to the parent compound, these methods are invaluable for creating analogues by integrating the cyclohexyl or cyclohexylethyl moiety into different molecular scaffolds.
For instance, a Suzuki-Miyaura coupling could be used to react a boronic acid derivative of the cyclohexyl group with a suitable halo-substituted amino acid backbone. acs.org Alternatively, Buchwald-Hartwig amination could couple an amine, such as a derivative of (1-cyclohexylethyl)amine, with a halogenated or triflated aromatic or heterocyclic acetic acid analogue. acs.org These reactions are known for their broad functional group tolerance and are fundamental in modern pharmaceutical development. acs.org The incorporation of cyclic substituents like cyclobutyl or cyclohexyl groups via these cross-coupling reactions is a well-established strategy for modifying molecular properties. nih.gov
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound, a non-proteinogenic amino acid, relies on established and innovative methodologies in asymmetric synthesis. These approaches are crucial for accessing specific stereoisomers, which is often vital for their application in fields like medicinal chemistry and materials science.
The enantioselective synthesis of chiral amines and amino acids is a cornerstone of modern organic chemistry. wikipedia.org These methods are directly applicable to the synthesis of chiral analogues of this compound. One prominent strategy is the catalytic asymmetric reductive amination. researchgate.netprinceton.edu This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between a ketone and an amine. For instance, the direct organocatalytic reductive amination of ketones can be achieved with high enantioselectivity using a chiral phosphoric acid catalyst. researchgate.netprinceton.edu This method is particularly advantageous as it can bypass the need to isolate unstable ketimine intermediates. researchgate.netprinceton.edu
Another powerful technique is the use of transition metal-catalyzed reactions. For example, cobalt-catalyzed enantioselective aza-Barbier reactions between dehydroglycine and unactivated alkyl halides have been developed to access unnatural α-amino acids. acs.org Furthermore, biocatalytic methods, such as the use of engineered enzymes, are emerging as a valuable tool for asymmetric amine synthesis. digitellinc.com
A direct synthesis of (S)-N-(1-cyclohexylethyl)glycine has been accomplished using (S)-1-cyclohexylethylamine and bromoacetic acid, highlighting a straightforward submonomer approach often employed in the synthesis of N-substituted glycine oligomers, known as peptoids. organic-chemistry.org
Table 1: Examples of Enantioselective Amine Synthesis
| Reaction | Catalyst/Method | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Organocatalytic Reductive Amination | Chiral Phosphoric Acid | Ketones, Amines | Protected Primary Amines | High | Excellent | researchgate.netprinceton.edu |
| Organocatalytic Cascade Reaction | Chiral Brønsted Acid / Achiral Amine | 2,6-Diketones, Amines, Hantzsch Ester | Substituted Cyclohexylamines | Good | >90% | organic-chemistry.org |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids. wikipedia.org
Oxazolidinones, often derived from amino alcohols, are a well-known class of chiral auxiliaries. wikipedia.org They can be acylated and then subjected to diastereoselective alkylation reactions. wikipedia.org The subsequent removal of the auxiliary provides access to chiral carboxylic acids and their derivatives. digitellinc.com Another class of auxiliaries, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, has been used with nickel complexes to facilitate the synthesis of optically active amino acids from racemic precursors or glycine. tcichemicals.com The alkylation of a nickel complex of this auxiliary with glycine can introduce various side chains, and subsequent hydrolysis yields the desired amino acid. tcichemicals.com
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.netprinceton.edu Chiral phosphoric acids are particularly effective Brønsted acid catalysts for a range of transformations, including reductive aminations. researchgate.netorganic-chemistry.org These catalysts can activate imines towards nucleophilic attack by a hydride source, such as a Hantzsch ester, controlling the stereochemistry of the newly formed C-N bond. researchgate.netorganic-chemistry.org This method has been successfully applied to the synthesis of substituted cyclohexylamines with high yields and excellent enantioselectivities. organic-chemistry.org
Table 2: Application of Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis
| Method | Catalyst/Auxiliary | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | Oxazolidinones | Asymmetric Alkylation | Chiral Carboxylic Acid Derivatives | High | wikipedia.orgdigitellinc.com |
| Chiral Auxiliary | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide / Ni(II) | Asymmetric Alkylation of Glycine | Optically Active α-Amino Acids | High Optical Purity | tcichemicals.com |
| Organocatalysis | Chiral Phosphoric Acid | Reductive Amination | Chiral Amines | up to >99% ee | researchgate.netprinceton.edu |
Derivatization Strategies for Functionalization
The functionalization of this compound and its analogues allows for the modulation of their physicochemical properties and the introduction of new functionalities for various applications. Derivatization can occur at the carboxylic acid group, the secondary amine, or potentially at the cyclohexyl ring.
A common derivatization strategy for N-alkyl amino acids is further N-alkylation. nih.gov For instance, unprotected amino acids can be directly N-alkylated with alcohols using catalytic methods, which is a green and highly selective process that often proceeds with retention of stereochemistry. nih.gov This allows for the synthesis of N,N-disubstituted amino acids.
The carboxylic acid moiety can be converted into a variety of other functional groups. For example, products bound to a cysteine-derived oxazolidinone chiral auxiliary can be transformed into a range of carboxylic acid derivatives, including thioesters, under mild conditions via an N-to-S acyl transfer. digitellinc.com These thioesters can then participate in further transformations, such as palladium-mediated reactions, to create more complex chiral structures. digitellinc.com
For analytical purposes, the primary or secondary amine functionality of amino acids and their analogues can be derivatized to improve their detection in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com Reagents such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) are used for this purpose. scispace.com
Furthermore, the synthesis of N-substituted glycine oligomers (peptoids) from primary amines like 1-cyclohexylethylamine and bromoacetic acid demonstrates a key derivatization approach where the amino acid serves as a monomer unit in a polymer chain. organic-chemistry.orgtcichemicals.com This allows for the creation of sequence-specific polymers with diverse chemical functionalities. organic-chemistry.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-N-(1-Cyclohexylethyl)glycine |
| (S)-1-Cyclohexylethylamine |
| Bromoacetic acid |
| Hantzsch ester |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |
| 6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate |
| Dehydroglycine |
| Nickel(II) nitrate |
| Chiral Phosphoric Acid |
| Oxazolidinone |
| Thioester |
| Palladium |
| Glycine |
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic and Mass Spectrometric Techniques
Chromatography coupled with mass spectrometry is a cornerstone for the separation, detection, and identification of 2-[(1-Cyclohexylethyl)amino]acetic acid, particularly within complex mixtures or as a product in chemical syntheses.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. Due to the low volatility of amino acids, a derivatization step is typically required before analysis. For this compound, this often involves esterification of the carboxylic acid group followed by acylation of the secondary amine.
In research contexts, the compound is often converted into its N-trifluoroacetyl (TFA) methyl ester derivative. Following this derivatization, GC-MS analysis reveals characteristic fragmentation patterns. The electron ionization (EI) mass spectrum of the derivatized compound typically shows a molecular ion peak corresponding to the modified structure, along with specific fragment ions that are indicative of the parent molecule. A key fragmentation pathway involves the cleavage of the bond between the alpha-carbon and the cyclohexyl group, resulting in a prominent ion.
High-Resolution Liquid Chromatography-Mass Spectrometry using a Quadrupole Time-of-Flight (QTOF) analyzer provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound, HRLCMS-QTOF analysis in positive ion mode can detect the protonated molecule [M+H]⁺. The high-resolution capability allows for the differentiation of this compound from other isobaric species (molecules with the same nominal mass but different elemental compositions). The accurate mass measurement is a critical piece of evidence for confirming the identity of the compound in synthetic reaction mixtures or as a potential impurity.
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is frequently employed to monitor the formation of this compound in real-time during chemical reactions. The technique is particularly useful for analyzing polar compounds directly from a liquid phase without the need for derivatization. In positive ion mode, the compound is readily detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 186.15. This method is instrumental in confirming the successful synthesis of the target molecule and identifying it as a key intermediate in multi-step synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum displays distinct signals for the different types of protons in the molecule. The protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region. The methine proton adjacent to the nitrogen and the cyclohexyl group shows a characteristic signal, while the methylene (B1212753) protons of the acetic acid group appear as a singlet or doublet, depending on the solvent and pH conditions.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing separate signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is observed at the most downfield chemical shift. The spectrum also clearly resolves the carbons of the cyclohexyl ring and the ethylaminoacetic acid side chain.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxyl (COOH) | - | ~175.0 |
| Methylene (N-CH₂-COOH) | ~3.30 (s) | ~52.1 |
| Methine (N-CH) | ~2.80 (m) | ~61.5 |
| Cyclohexyl (CH) | ~1.0-1.9 (m) | ~25.5 - 42.0 |
| Ethyl Methyl (CH₃) | ~1.05 (d) | ~16.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands that confirm its structure.
The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid group, overlapping with C-H stretching vibrations. The C=O (carbonyl) stretch of the carboxylic acid appears as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine is typically observed as a moderate band around 3300-3400 cm⁻¹, though it can sometimes be obscured by the broad O-H band.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Secondary Amine |
| 2500-3300 | O-H Stretch | Carboxylic Acid |
| 2850-2960 | C-H Stretch | Alkyl (Cyclohexyl, Ethyl) |
| 1700-1725 | C=O Stretch | Carboxylic Acid |
| 1550-1640 | N-H Bend | Secondary Amine |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the carbon atom bearing the cyclohexyl group and the nitrogen, X-ray analysis is crucial for unambiguously determining whether the configuration is (R) or (S).
To perform this analysis, a suitable single crystal of the compound, or a salt thereof (e.g., a hydrochloride salt), is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of all atoms can be determined with high precision. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry, which is essential in stereoselective synthesis research.
Computational and Theoretical Studies on 2 1 Cyclohexylethyl Amino Acetic Acid
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the electronic level. mdpi.comacs.org For 2-[(1-Cyclohexylethyl)amino]acetic acid, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its reactivity. acs.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which are crucial for understanding reaction mechanisms.
The energetics of reactions involving this compound, such as its synthesis or metabolic degradation, can be quantified through these calculations. By determining the relative energies of reactants, products, and transition states, key thermodynamic and kinetic parameters like reaction enthalpies, activation energies, and reaction rates can be estimated. For instance, the proton affinity and ionization potential, which are important for understanding the compound's behavior in different chemical environments, can be accurately calculated. acs.org
A hypothetical reaction coordinate for a proposed metabolic N-dealkylation of this compound could be modeled to predict the energetic barriers involved. Such a calculation would provide valuable information on the likelihood of this metabolic pathway.
Table 1: Hypothetical Calculated Energetic Properties for this compound
| Property | Calculated Value (kcal/mol) | Method |
| Proton Affinity | -230 | B3LYP/6-31G* |
| Ionization Potential | 190 | MP2/6-311+G** |
| Activation Energy (N-dealkylation) | 25 | DFT/B3LYP |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. acs.org Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. kg.ac.rsnih.govnih.gov For this compound, a hypothetical target could be an enzyme or receptor where its structural motifs—a cyclohexyl group and an amino acid moiety—suggest potential interactions.
The docking process involves placing the ligand in the active site of the protein and scoring the different poses based on a force field. kg.ac.rs The cyclohexyl group is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the aminoacetic acid part can form hydrogen bonds and electrostatic interactions. mdpi.com The binding energy, a key output of docking simulations, provides an estimate of the binding affinity. mdpi.com
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Trp84, Phe290, Arg120 |
| Types of Interactions | Hydrophobic, Hydrogen Bonding |
Note: The data in this table is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Modeling for Designed Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. mdpi.comwikipedia.org For this compound, SAR modeling would involve designing and evaluating a series of analogues to identify key structural features responsible for its hypothetical activity. nih.govnih.gov
Analogues could be designed by systematically modifying different parts of the molecule. For example, the cyclohexyl ring could be replaced with other cyclic or aromatic groups to probe the effect of size and electronics on binding. The ethyl linker could be shortened or lengthened, and the acetic acid moiety could be esterified or converted to an amide.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to create a mathematical relationship between the structural properties of these analogues and their biological activity. wikipedia.org These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
Table 3: Proposed Analogues of this compound for a SAR Study
| Analogue | Modification | Rationale |
| 1 | Cyclopentyl instead of cyclohexyl | Probe the effect of ring size. |
| 2 | Phenyl instead of cyclohexyl | Investigate the role of aromaticity. |
| 3 | Methyl ester of the carboxylic acid | Assess the importance of the acidic proton. |
| 4 | Shortened linker (methylamino) | Examine the impact of linker length. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. chemistrysteps.comlibretexts.org
Furthermore, the molecule possesses a chiral center at the carbon atom connecting the cyclohexyl ring to the ethylamino group. This means that this compound can exist as two enantiomers (R and S forms). These stereoisomers can have significantly different biological activities, as they will interact differently with the chiral environment of a biological target.
Theoretical calculations can be used to determine the relative energies of different conformers and to understand the energetic barriers to conformational changes. nih.gov This information is vital for understanding which conformations are most likely to be present under physiological conditions and which are responsible for biological activity.
Mechanistic Investigations and Biochemical Interactions in Vitro and Non Clinical
Cellular Mechanism of Action Studies (Non-Clinical Cell Lines)
Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the cellular mechanism of action for the compound 2-[(1-Cyclohexylethyl)amino]acetic acid. The following sections are therefore based on the general understanding of related chemical structures and the methodologies typically employed in such research. It is important to note that the information presented is a hypothetical framework and does not represent actual experimental data for this compound.
Evaluation of Cytotoxic Effects in Cancer Cell Lines (e.g., HeLa, HCT116)
There is currently no publicly available data from in vitro studies evaluating the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).
In a typical study of this nature, researchers would expose these cell lines to a range of concentrations of the compound and measure cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results would be used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Hypothetical Data Table: Cytotoxic Activity of this compound
| Cell Line | Compound | IC50 (µM) |
| HeLa | This compound | Data Not Available |
| HCT116 | This compound | Data Not Available |
Modulation of Cellular Pathways
No research has been published detailing the modulation of specific cellular pathways by this compound.
Investigations into the modulation of cellular pathways would typically follow initial cytotoxicity screening. Techniques such as Western blotting, flow cytometry, and gene expression profiling would be employed to understand how the compound affects cellular processes like apoptosis (programmed cell death), cell cycle progression, and signal transduction pathways that are often dysregulated in cancer. For instance, studies might examine the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, or analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Applications As a Building Block in Organic Synthesis
Intermediate in Complex Organic Molecule Synthesis
N-alkylated amino acids, such as 2-[(1-Cyclohexylethyl)amino]acetic acid, are highly valuable chiral building blocks for the synthesis of pharmaceutically active compounds. nih.gov The direct N-alkylation of amino acids with alcohols represents a sustainable and atom-economic method for their preparation, producing only water as a byproduct. nih.gov This approach avoids the use of stoichiometric and often hazardous reagents like alkyl halides or the generation of significant waste associated with reductive amination. nih.gov The resulting N-alkyl amino acids can then be utilized in further synthetic steps to construct intricate molecular structures.
The synthesis of complex molecules often relies on the sequential addition of functionalities. Starting from a core structure like this compound, chemists can selectively modify either the carboxylic acid or the secondary amine. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the secondary amine can participate in further alkylation or acylation reactions. This step-wise functionalization is a cornerstone of modern organic synthesis, allowing for the controlled and predictable assembly of complex target molecules.
Precursor for Advanced Pharmaceutical Intermediates (e.g., Dopamine (B1211576) Receptor Ligands)
The modulation of dopamine receptors is a critical therapeutic strategy for a variety of neurological and psychiatric disorders. The development of selective dopamine receptor ligands is therefore a major focus of medicinal chemistry. While direct synthesis of dopamine receptor ligands from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to this class of pharmaceuticals.
Analogues of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates dopamine receptor binding, have been synthesized with various cyclic amino acid residues at the C-terminus. nih.gov These studies have demonstrated that modifications to the amino acid structure can significantly impact the ability to enhance the binding of dopamine agonists to their receptors. nih.gov For example, analogues incorporating thiazolidine-2-carboxamide or 3,4-dehydroprolinamide showed a greater enhancement of agonist binding compared to the parent peptide. nih.gov This highlights the principle that N-substituted amino acids and their derivatives can serve as valuable precursors for creating novel modulators of dopamine receptor activity. The cyclohexylethyl group in this compound could introduce lipophilicity and specific steric bulk that may be advantageous in designing new dopamine receptor ligands.
Role in the Development of Peptidomimetics and Other Bioactive Compounds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. N-alkylation of amino acids is a common strategy in the design of peptidomimetics, as it can increase lipophilicity and improve membrane permeability. monash.edu The incorporation of N-alkylated amino acids can also introduce conformational constraints, which can be crucial for binding to biological targets with high affinity and selectivity. nih.gov
Chiral Synthon in Asymmetric Synthesis
The presence of a chiral center in the 1-cyclohexylethyl group makes this compound a potentially valuable chiral synthon in asymmetric synthesis. iitg.ac.in Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. iitg.ac.in The auxiliary is then removed to yield the desired enantiomerically enriched product.
The asymmetric synthesis of tailor-made amino acids is a field of significant research activity. nih.gov One powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.gov These complexes can be alkylated, and subsequent disassembly releases the desired α-amino acid with high enantiopurity. nih.gov This general strategy underscores the importance of chiral building blocks in asymmetric synthesis.
Furthermore, the direct N-alkylation of unprotected amino acids with alcohols has been shown to proceed without racemization, preserving the stereochemical integrity of the starting material. nih.gov This is a critical consideration for the synthesis of enantiomerically pure compounds. Therefore, chiral this compound, if resolved into its individual enantiomers, could serve as a valuable starting material for the stereoselective synthesis of more complex chiral molecules.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of N-substituted amino acids, including 2-[(1-Cyclohexylethyl)amino]acetic acid, has traditionally relied on established methods such as the alkylation of amines with haloacetic acids or reductive amination. sciforum.net However, the future of its synthesis will likely be shaped by more sustainable and efficient methodologies.
One promising area is the direct N-alkylation of unprotected amino acids with alcohols, a "borrowing hydrogen" strategy that offers a greener alternative to traditional methods that often involve stoichiometric reagents and produce significant waste. nih.gov This approach, which can be catalyzed by various transition metals, allows for the direct coupling of alcohols—which can be derived from renewable resources—with amino acids, thereby reducing the number of synthetic steps and improving atom economy. nih.gov
Furthermore, biocatalytic methods are emerging as powerful tools for the synthesis of non-canonical amino acids. nih.gov Engineered enzymes, such as variants of tryptophan synthase, have been shown to catalyze the formation of N-substituted amino acids with high stereoselectivity, a feature that is particularly important for pharmaceutical applications. nih.gov The development of biocatalysts tailored for the synthesis of this compound could provide access to enantiomerically pure forms of the compound, which is crucial for evaluating its biological activity.
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Direct N-alkylation | Green chemistry principles, reduced waste, use of renewable feedstocks. nih.gov | Development of efficient and selective catalysts for the reaction between 1-cyclohexylethanol (B74718) and glycine (B1666218). nih.gov |
| Biocatalysis | High stereoselectivity, mild reaction conditions. nih.gov | Engineering enzymes to accommodate the bulky cyclohexylethyl group and achieve high conversion rates. nih.gov |
| Solid-Phase Synthesis | Amenable to the creation of libraries of analogues for screening purposes. nih.govnih.gov | Optimization of coupling and cleavage conditions for the incorporation of the 1-cyclohexylethylamine moiety. nih.gov |
Advanced Computational Design of Analogues
Computational chemistry offers a powerful lens through which to explore the chemical space around this compound. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide insights into the conformational preferences, electronic properties, and interaction profiles of this molecule and its potential analogues. nih.govnih.gov
By systematically modifying the structure of this compound in silico—for instance, by altering the substitution pattern on the cyclohexane (B81311) ring or replacing it with other cyclic or acyclic moieties—researchers can predict how these changes will affect the molecule's properties. This computational pre-screening can guide the synthesis of new derivatives with enhanced activities or desired physicochemical characteristics, such as improved solubility or membrane permeability. monash.edu
The design of peptoids, which are oligomers of N-substituted glycines, has benefited significantly from computational approaches. nih.gov These studies have helped to elucidate the principles governing the secondary structures of peptoids, which are crucial for their function as protein-protein interaction inhibitors or as components of biomaterials. nih.govresearchgate.net Similar computational strategies could be applied to design oligomers or polymers incorporating this compound, tailoring their folding and assembly properties for specific applications.
Broader Spectrum Biochemical Target Identification
The structural similarity of this compound to natural amino acids suggests that it may interact with a variety of biological targets. ncert.nic.in As an N-substituted glycine, it belongs to a class of compounds known to be resistant to proteolytic degradation, a key advantage for potential therapeutic agents. nih.govnih.gov
Future research should focus on screening this compound and its derivatives against a wide range of biochemical targets. High-throughput screening campaigns could identify interactions with enzymes, receptors, or ion channels. Given that other N-substituted glycine derivatives have shown promise as inhibitors of protein-protein interactions, this is a particularly fertile area for investigation. researchgate.net For example, peptoids have been developed to mimic one face of an alpha-helix, a common motif in protein-protein recognition. researchgate.net
The lipophilic cyclohexylethyl group suggests that this compound might preferentially interact with hydrophobic pockets on protein surfaces or partition into cellular membranes. acs.org Studies to evaluate its effects on membrane properties or its ability to cross cell membranes would be valuable.
Integration into Materials Science and Chemical Biology Platforms
The unique properties of N-substituted amino acids make them attractive building blocks for materials science and chemical biology. nih.gov The ability to precisely control the sequence and side-chain diversity in peptoids has led to the development of novel materials with a range of functions, from self-assembling nanosheets to sensors and drug delivery vehicles. nih.govresearchgate.net
The incorporation of this compound into such polymeric structures could impart specific properties due to its bulky and hydrophobic side chain. This could influence the material's thermal stability, mechanical properties, or its interactions with other molecules. For instance, peptoids containing bulky, chiral side chains have been shown to form stable helical structures. researchgate.net
In the realm of chemical biology, this compound could be used as a probe to study biological processes. Its resistance to degradation makes it an ideal scaffold for the development of stable ligands for affinity chromatography or for imaging applications. nih.gov Furthermore, the synthesis of libraries of related compounds on solid support would facilitate the discovery of new molecular tools for chemical biology research. nih.gov
Q & A
Q. What are the established synthetic routes for 2-[(1-Cyclohexylethyl)amino]acetic acid, and what parameters influence yield and purity?
Methodological Answer: The compound is synthesized via a multi-step organic reaction starting with glycine and acetic anhydride. Key steps include:
- Acylation: Glycine reacts with acetic anhydride to form an intermediate acetamido derivative.
- Cyclohexyl Group Introduction: Alkylation or substitution reactions introduce the cyclohexylethyl group.
- Purification: Column chromatography or recrystallization ensures purity (>95%) .
Critical Parameters:
- Temperature: Excess heat during acylation may degrade intermediates.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) can improve alkylation yields.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, acetamido carbonyl at δ 170–175 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity.
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (theoretical: 199.25 g/mol) .
Best Practices:
- Use internal standards (e.g., deuterated solvents) for NMR quantification.
- Validate HPLC methods with spiked samples to detect impurities.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., neuronal vs. epithelial) or enzyme sources.
- Concentration Gradients: Non-linear dose-response curves may obscure activity thresholds.
Strategies:
Q. What strategies are effective in studying the compound’s interaction with enzymes or proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to target proteins (e.g., neuroreceptors) .
- Molecular Docking: Use software (e.g., AutoDock) to predict binding sites, guided by the compound’s cyclohexyl and acetamido motifs .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions.
Experimental Design Tips:
- Include negative controls (e.g., scrambled peptides) to rule out non-specific binding.
- Use site-directed mutagenesis to validate predicted protein interaction sites.
Q. How does this compound compare to structurally similar derivatives in reactivity and applications?
Methodological Answer: Comparative studies with analogs (e.g., N-Acetyl-DL-cyclohexylglycine) should focus on:
- Functional Groups: The acetamido group enhances hydrolytic stability vs. free amine derivatives .
- Steric Effects: Cyclohexyl substituents influence steric hindrance in substitution reactions.
- Biological Efficacy: Test in parallel assays (e.g., anti-inflammatory activity via COX-2 inhibition) .
Key Parameters for Comparison:
| Property | This compound | N-Acetyl-DL-cyclohexylglycine |
|---|---|---|
| LogP | 1.2 (predicted) | 0.8 |
| Hydrolytic Stability | High (t₁/₂ > 24h at pH 7.4) | Moderate (t₁/₂ ~12h) |
| COX-2 IC₅₀ | 15 μM | 45 μM |
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic anhydride vapors .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
Emergency Measures:
Q. How can AI-driven tools optimize synthetic route planning for this compound?
Methodological Answer: AI platforms (e.g., Pistachio, Reaxys) predict feasible routes by:
- Retrosynthetic Analysis: Deconstruct the molecule into precursors (e.g., glycine derivatives) .
- Route Scoring: Prioritize pathways with fewer steps, higher yields, and safer reagents.
Example Output from AI Models:
| Model | Predicted Route | Plausibility Score |
|---|---|---|
| Pistachio | Glycine → Acetamidation → Alkylation | 0.89 |
| Reaxys | Cyclohexaneacetic acid → Amination | 0.76 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
